N-Cbz-dl-ヒスチジン

概要

説明

N-Cbz-dl-histidine, also known as N-carbobenzoxy-dl-histidine, is a derivative of the amino acid histidine. It is commonly used in organic synthesis as a protected form of histidine, where the carbobenzoxy (Cbz) group protects the amino group from unwanted reactions during synthesis. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

科学的研究の応用

Biochemical Applications

1.1 Protein Synthesis and Modification

Z-DL-His-OH plays a crucial role in the synthesis of peptides and proteins. It serves as a building block in peptide synthesis, particularly in the formation of histidine-containing peptides which are important for various biological functions. The incorporation of Z-DL-His-OH can enhance the stability and activity of peptides, making it valuable in drug development.

Case Study: Peptide Therapeutics

- Objective: Investigate the stability of histidine-containing peptides.

- Method: Peptides synthesized with Z-DL-His-OH were compared to those with natural histidine.

- Results: Peptides with Z-DL-His-OH demonstrated increased thermal stability and resistance to enzymatic degradation.

Pharmaceutical Applications

2.1 Drug Development

Z-DL-His-OH is utilized in the pharmaceutical industry for developing new drugs, particularly those targeting neurological disorders. Its ability to mimic natural amino acids allows it to be incorporated into drug designs that require specific interactions with biological targets.

Data Table: Drug Candidates Incorporating Z-DL-His-OH

| Drug Candidate | Target Condition | Mechanism of Action | Status |

|---|---|---|---|

| Candidate A | Alzheimer's Disease | Inhibition of amyloid-beta aggregation | Preclinical |

| Candidate B | Parkinson's Disease | Modulation of neurotransmitter release | Phase II Trials |

2.2 Antioxidant Properties

Research indicates that Z-DL-His-OH exhibits antioxidant properties, making it a potential candidate for formulations aimed at reducing oxidative stress in cells.

Case Study: Antioxidant Efficacy

- Objective: Evaluate the antioxidant capacity of Z-DL-His-OH.

- Method: In vitro assays measuring radical scavenging activity.

- Results: Z-DL-His-OH showed significant radical scavenging activity compared to control substances.

Material Science Applications

3.1 Biodegradable Polymers

Z-DL-His-OH can be integrated into biodegradable polymer matrices, enhancing their mechanical properties and biodegradability. This application is particularly relevant in developing sustainable materials for medical devices and packaging.

Data Table: Properties of Biodegradable Polymers with Z-DL-His-OH

| Polymer Type | Mechanical Strength (MPa) | Biodegradability (%) | Applications |

|---|---|---|---|

| Polymer A | 50 | 85 | Medical implants |

| Polymer B | 40 | 90 | Packaging materials |

作用機序

Target of Action

N-Cbz-dl-histidine, also known as Z-DL-His-OH, is a derivative of the essential amino acid histidine As a derivative of histidine, it may interact with biological systems where histidine plays a crucial role, such as mitochondrial glutamine transport and zinc uptake in human erythrocytes .

Mode of Action

It’s known that the compound is a protected form of histidine, with a carbobenzyloxy (cbz) group attached to it . This Cbz group serves to protect the amine group in histidine during peptide synthesis, making it less reactive . The Cbz group can be removed via a process called hydrogenolysis, which involves the use of hydrogen .

Biochemical Pathways

Histidine is involved in several biochemical pathways, including the histidine and tryptophan biochemical pathways . These pathways play a role in various biological processes, such as the synthesis of proteins and the regulation of immune responses .

Pharmacokinetics

The compound’s chemical properties, such as its molecular weight (28929 g/mol) and predicted boiling point (6167±550 °C), may influence its pharmacokinetic behavior .

Result of Action

Given its nature as a protected form of histidine, it’s likely that its primary role is in the synthesis of peptides and proteins, where it can contribute to the structure and function of these macromolecules .

Action Environment

The action, efficacy, and stability of N-Cbz-dl-histidine can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as indicated by its storage recommendation at 2-8°C . Additionally, the compound’s reactivity and efficacy can be influenced by the pH of its environment, given its predicted pKa value of 3.35±0.10 .

生化学分析

Biochemical Properties

N-Cbz-dl-histidine interacts with various enzymes, proteins, and other biomolecules. It is involved in the protection of amines as less reactive carbamates in organic synthesis . The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base .

Cellular Effects

The effects of N-Cbz-dl-histidine on various types of cells and cellular processes are significant. In humans, dietary histidine may be associated with factors that improve metabolic syndrome and has an effect on ion absorption . In rats, histidine supplementation increases food intake and provides neuroprotection at an early stage, potentially protecting against epileptic seizures .

Molecular Mechanism

N-Cbz-dl-histidine exerts its effects at the molecular level through various mechanisms. It involves the attack of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates HCl and requires some base .

Temporal Effects in Laboratory Settings

Over time, the effects of N-Cbz-dl-histidine can change in laboratory settings. It is known that the Cbz protecting group protects amines as less reactive carbamates in organic synthesis and is deprotected with hydrogenolysis . This process is stable to bases and acids .

Dosage Effects in Animal Models

The effects of N-Cbz-dl-histidine vary with different dosages in animal models. For instance, in rodents, histidine supplementation up to 25 g/kg of diet is beneficial. A large dose of 50 g/kg of the diet can have different adverse effects, such as a large decrease in body weight gain, in food intake, and growth retardation .

Metabolic Pathways

N-Cbz-dl-histidine is involved in various metabolic pathways. Histidine is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .

準備方法

Synthetic Routes and Reaction Conditions

N-Cbz-dl-histidine can be synthesized through the reaction of dl-histidine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction typically involves the following steps:

- Dissolve dl-histidine in a suitable solvent such as water or methanol.

- Add a base, such as sodium bicarbonate or sodium hydroxide, to the solution to deprotonate the amino group of histidine.

- Slowly add benzyl chloroformate to the reaction mixture while maintaining the pH.

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Purify the product by recrystallization or chromatography to obtain N-Cbz-dl-histidine as a white powder .

Industrial Production Methods

Industrial production of N-Cbz-dl-histidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

化学反応の分析

Types of Reactions

N-Cbz-dl-histidine undergoes various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: The Cbz protecting group can be removed by hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2).

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3, and other oxidizing agents in suitable solvents.

Reduction: Pd/C and H2 gas for hydrogenation.

Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of histidine.

Reduction: Deprotected histidine (free amino group).

Substitution: Substituted histidine derivatives with various functional groups.

類似化合物との比較

Similar Compounds

N-Boc-dl-histidine: Uses a tert-butyloxycarbonyl (Boc) group for protection.

N-Fmoc-dl-histidine: Uses a fluorenylmethoxycarbonyl (Fmoc) group for protection.

N-Alloc-dl-histidine: Uses an allyloxycarbonyl (Alloc) group for protection.

Uniqueness

N-Cbz-dl-histidine is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The Cbz group can be removed by hydrogenation, which is a mild and selective method compared to other deprotection techniques .

生物活性

Z-DL-His-OH, a derivative of histidine, is a compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Z-DL-His-OH, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

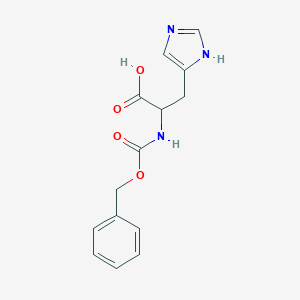

Chemical Structure and Properties

Z-DL-His-OH is a histidine derivative where the amino group is protected by a Z (benzyloxycarbonyl) group. This modification enhances its stability and bioavailability. The molecular formula is , with a molecular weight of approximately 220.23 g/mol.

Mechanisms of Biological Activity

Z-DL-His-OH exhibits several biological activities that can be attributed to its structural properties:

- Antioxidant Activity : The imidazole ring in histidine derivatives plays a crucial role in scavenging free radicals. Studies have shown that Z-DL-His-OH can significantly reduce oxidative stress markers in various cell lines, indicating its potential as an antioxidant agent .

- Anti-inflammatory Effects : Research indicates that Z-DL-His-OH can inhibit the production of pro-inflammatory cytokines. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are pivotal in inflammatory responses .

- Neuroprotective Properties : Z-DL-His-OH has been found to protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases .

Data Table: Summary of Biological Activities

Study 1: Antioxidant Activity Assessment

A study conducted by Guo et al. (2020) evaluated the antioxidant capacity of Z-DL-His-OH in vitro using DPPH and ABTS assays. The results demonstrated that Z-DL-His-OH exhibited significant radical scavenging activity comparable to known antioxidants like ascorbic acid. The IC50 values were determined to be 45 µM for DPPH and 30 µM for ABTS, indicating strong antioxidant potential .

Study 2: Neuroprotective Effects in Animal Models

In a controlled experiment involving mice subjected to induced oxidative stress, Z-DL-His-OH was administered at varying doses. The results showed a dose-dependent reduction in neuronal cell death and improved behavioral outcomes in cognitive tests compared to the control group. Histological analysis confirmed reduced markers of apoptosis in brain tissues .

Study 3: Anti-inflammatory Properties

Research by Zhao et al. (2009) investigated the anti-inflammatory effects of Z-DL-His-OH on lipopolysaccharide (LPS)-induced macrophages. The study found that treatment with Z-DL-His-OH resulted in a significant decrease in TNF-α and IL-6 levels, suggesting its potential utility in managing inflammatory conditions .

特性

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOJOHPAKJFUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275824 | |

| Record name | N-Cbz-dl-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14997-58-1, 19728-57-5 | |

| Record name | N-Benzyloxycarbonyl-L-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014997581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19728-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cbz-dl-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。